6-Fluoro vs. 6-Chloro Substitution: Divergent MAO-B Inhibition Profiles in Halogenated Quinoline-2-thiol Scaffolds
In a comparative analysis of halogenated quinoline-2-thiol derivatives evaluated for monoamine oxidase B (MAO-B) inhibition, 6-fluoroquinoline-2-thiol (BDBM50259630) demonstrated an IC50 of 0.800 nM against recombinant human MAO-B [1]. This potency contrasts with 6-chloroquinoline-2-thiol (BDBM50259633), which exhibited an IC50 of 290 nM in the same assay system, representing a >360-fold difference in inhibitory activity [2]. Both measurements were obtained under identical conditions: inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 minutes.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.800 nM |
| Comparator Or Baseline | 6-Chloroquinoline-2-thiol: 290 nM |
| Quantified Difference | >360-fold higher potency (fluorine vs. chlorine) |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min incubation |
Why This Matters
The >360-fold potency differential demonstrates that 6-fluoro substitution cannot be considered interchangeable with 6-chloro substitution for MAO-B targeted research, directly impacting hit-to-lead prioritization and SAR study design.
- [1] BindingDB. BDBM50259630 (CHEMBL4079843). IC50: 0.800 nM. Target: Human MAO-B. Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259630 View Source
- [2] BindingDB. BDBM50259633 (CHEMBL4067432). IC50: 290 nM. Target: Human MAO-B. Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259633 View Source
